molecular formula C11H9FO3 B8370473 1-(6-Fluoro-4-methoxybenzofuran-2-yl)ethanone

1-(6-Fluoro-4-methoxybenzofuran-2-yl)ethanone

Cat. No. B8370473
M. Wt: 208.18 g/mol
InChI Key: WSKGOMLBWVAANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09303065B2

Procedure details

To a solution of a mixture of 4-fluoro-2-hydroxy-6-methoxybenzaldehyde and 2-fluoro-6-hydroxy-4-methoxybenzaldehyde (Example 36A, 4.63 g, 27.2 mmol) in acetonitrile (49.7 mL, 952 mmol) was added potassium iodide (0.903 g, 5.44 mmol), cesium carbonate (9.75 g, 29.9 mmol) and 1-chloropropan-2-one (2.395 mL, 28.6 mmol). The mixture was stirred at r.t. for 2 h, was treated with 0.1 eq of cesium carbonate and heated to 60° C. for 1 h and 80° C. for another hour. The reaction was left overnight at r.t., then filtered over a small pad of silica and rinsed with ethyl acetate (approx 500 mL). The residue obtained after concentration was purified by silica gel chromatography (ISCO, 120 g of silica with 100% toluene using UV at 315 nm, then polarity was increased over time up to 10% ethyl acetate). The fractions were evaporated to give a 7:1 mixture of the desired/undesired isomers which was recrystallized overnight with ethyl acetate. The title material was obtained (216 mgs, 3.8%) as colorless crystals. LC (Method B): 1.928 min. LCMS (APCI) calcd for C11H10FO3 [M+H]+ m/z 209.06, found 209.1. 1H NMR (CDCl3, 400 MHz) δ ppm: 7.55-7.61 (m, 1H), 6.78-6.99 (m, 1H), 6.46-6.53 (m, 1H), 3.96 (s, 3H), 2.55-2.60 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
49.7 mL
Type
reactant
Reaction Step One
Quantity
0.903 g
Type
reactant
Reaction Step Two
Quantity
9.75 g
Type
reactant
Reaction Step Two
Quantity
2.395 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:5]([CH:6]=O)=[C:4]([OH:12])[CH:3]=1.FC1[CH:21]=[C:20]([O:22]C)[CH:19]=C(O)C=1C=O.C(#N)C.[I-].[K+].C(=O)([O-])[O-].[Cs+].[Cs+].ClCC(=O)C>>[F:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:5]2[CH:6]=[C:19]([C:20](=[O:22])[CH3:21])[O:12][C:4]=2[CH:3]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=O)C(=C1)OC)O
Name
Quantity
4.63 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC(=C1)OC)O
Name
Quantity
49.7 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0.903 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
9.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2.395 mL
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 1 h and 80° C. for another hour
Duration
1 h
WAIT
Type
WAIT
Details
The reaction was left overnight at r.t.
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered over a small pad of silica
WASH
Type
WASH
Details
rinsed with ethyl acetate (approx 500 mL)
CUSTOM
Type
CUSTOM
Details
The residue obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (ISCO, 120 g of silica with 100% toluene using UV at 315 nm
TEMPERATURE
Type
TEMPERATURE
Details
polarity was increased over time up to 10% ethyl acetate)
CUSTOM
Type
CUSTOM
Details
The fractions were evaporated
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a 7:1 mixture of the desired/undesired isomers which
CUSTOM
Type
CUSTOM
Details
was recrystallized overnight with ethyl acetate
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC2=C(C=C(O2)C(C)=O)C(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.